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Introduction
Rupatadine fumarate is a second-generation, non-sedating, long-acting histamine antagonist

with selective peripheral H1 receptor antagonist activity.[1][2] It also exhibits platelet-activating

factor (PAF) receptor antagonist effects.[3][4] It is indicated for the symptomatic treatment of

allergic rhinitis and chronic urticaria.[4] To ensure the quality, safety, and efficacy of

pharmaceutical formulations, it is crucial to develop a validated stability-indicating assay

method. This method should be able to quantify the drug substance accurately and selectively

in the presence of its degradation products that may form during manufacturing, storage, or

handling.

This application note details a stability-indicating Reverse Phase High-Performance Liquid

Chromatography (RP-HPLC) method for the determination of rupatadine fumarate in

pharmaceutical dosage forms. The protocol includes procedures for forced degradation studies

under various stress conditions as stipulated by the International Council for Harmonisation

(ICH) guidelines to demonstrate the method's specificity.

Materials and Methods
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a pump, auto-

sampler, column oven, and a photodiode array (PDA) detector is required.
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Chemicals and Reagents
Rupatadine Fumarate reference standard

Rupatadine Fumarate tablets (e.g., 10 mg tablets)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Sodium Acetate

Glacial Acetic Acid

Hydrochloric Acid (HCl)

Sodium Hydroxide (NaOH)

Hydrogen Peroxide (H₂O₂)

Water (HPLC grade)

Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.

Parameter Condition

Column Unisphere C18 (250 x 4.6 mm, 5 µm)

Mobile Phase

0.3 M Sodium Acetate buffer (pH 4.4 ± 0.05,

adjusted with glacial acetic acid) and Methanol

(80:20 v/v)

Flow Rate 1.0 mL/min

Detection Wavelength 245 nm

Injection Volume 20 µL

Column Temperature Ambient
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Experimental Protocols
Preparation of Solutions
1. Buffer Preparation (0.3 M Sodium Acetate, pH 4.4): Dissolve an appropriate amount of

sodium acetate in HPLC grade water to make a 0.3 M solution. Adjust the pH to 4.4 ± 0.05

using glacial acetic acid.

2. Mobile Phase Preparation: Mix the prepared 0.3 M Sodium Acetate buffer and methanol in a

ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by

sonication for 15 minutes.

3. Standard Stock Solution of Rupatadine Fumarate (1000 µg/mL): Accurately weigh about 50

mg of Rupatadine Fumarate reference standard and transfer it to a 50 mL volumetric flask.

Add approximately 30 mL of the diluent (mobile phase can be used as a diluent), sonicate for

15 minutes to dissolve, and then dilute to the mark with the diluent.

4. Working Standard Solution: Further dilute the standard stock solution with the diluent to

achieve a suitable working concentration (e.g., 100 µg/mL).

5. Sample Preparation (from Tablets): Weigh and powder twenty tablets to determine the

average weight. Take an amount of powder equivalent to 50 mg of rupatadine fumarate and

transfer it to a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes to

ensure complete dissolution of the drug, and then dilute to the final volume with the diluent.

Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the

analytical method. A stock solution of rupatadine fumarate is subjected to various stress

conditions as described below.

1. Acid Hydrolysis: To a portion of the drug solution, add 1.0 N HCl. Heat the mixture on a water

bath at 80°C for 60 minutes. After cooling, neutralize the solution with 1.0 N NaOH and dilute

with the diluent to the desired concentration for analysis.

2. Base Hydrolysis: To a portion of the drug solution, add 1.0 N NaOH. Heat the mixture on a

water bath at 80°C for 60 minutes. After cooling, neutralize the solution with 1.0 N HCl and
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dilute with the diluent.

3. Oxidative Degradation: To a portion of the drug solution, add 1 mL of 30% H₂O₂. Heat the

mixture on a water bath at 80°C for 60 minutes. Cool the solution and dilute with the diluent.

4. Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24

hours. After exposure, prepare a solution of the stressed sample in the diluent for analysis.

5. Photolytic Degradation: Expose the drug substance to UV light. Following the exposure,

prepare a solution of the sample in the diluent.

Data Presentation
The results of the forced degradation studies are summarized in the table below. The stability

of rupatadine fumarate under different stress conditions can be observed.

Stress Condition Parameters % Degradation Observations

Acid Hydrolysis
1.0 N HCl, 80°C, 60

min
Stable

No significant

degradation observed.

Base Hydrolysis
1.0 N NaOH, 80°C, 60

min
Stable

No significant

degradation observed.

Oxidative Degradation
30% H₂O₂, 80°C, 60

min
~12%

Significant

degradation observed

with well-resolved

impurity peaks.

Thermal Degradation 105°C, 24 hrs Stable

The drug was found to

be stable under

thermal stress.

Photolytic

Degradation
UV light exposure Stable

The drug was found to

be stable under

photolytic stress.

Method Validation
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The developed RP-HPLC method should be validated according to ICH guidelines. The

validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD),

and limit of quantitation (LOQ).

Validation Parameter Result

Linearity (µg/mL) 52.20 to 156.60

Correlation Coefficient (r²) > 0.998

Accuracy (% Recovery) 98.0% to 102.5%

Precision (% RSD) < 2%

LOD (µg/mL) 0.2

LOQ (µg/mL) 0.25 (for desloratadine impurity)

Visualization of Experimental Workflow
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Caption: Experimental workflow for the stability-indicating assay of rupatadine fumarate.

Conclusion
The described RP-HPLC method is simple, specific, precise, and accurate for the

determination of rupatadine fumarate in pharmaceutical formulations. The method was

successfully able to separate the parent drug from its degradation products formed under

various stress conditions, particularly oxidative stress. This demonstrates the stability-indicating

capability of the method, making it suitable for routine quality control and stability studies of

rupatadine fumarate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1662895?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3528052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3528052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3528052/
https://www.rjpbcs.com/pdf/2014_5(6)/[177].pdf
https://www.ijpsjournal.com/article/Rupatadine+A+Review+On+Analytical+Method+Development+And+Validation+For+Quantification+Of+Bulk+And+Pharmaceutical+Dosage+Form+By+Liquid+Chromatography+
https://www.tga.gov.au/sites/default/files/auspar-rupafin.pdf
https://www.benchchem.com/product/b1662895#creating-a-stability-indicating-assay-for-rupatadine-fumarate-formulations
https://www.benchchem.com/product/b1662895#creating-a-stability-indicating-assay-for-rupatadine-fumarate-formulations
https://www.benchchem.com/product/b1662895#creating-a-stability-indicating-assay-for-rupatadine-fumarate-formulations
https://www.benchchem.com/product/b1662895#creating-a-stability-indicating-assay-for-rupatadine-fumarate-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662895?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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